
2-((1-(4-(Morpholinosulfonyl)benzoyl)pyrrolidin-3-yl)oxy)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Chemical Synthesis and Characterization
Complex Formation with Lanthanoids : A study by Roy and Nag (1978) discussed the formation of complexes with lanthanoids using compounds that share structural similarities, like the incorporation of pyrrolidine and morpholine moieties. Such complexes have been characterized from physicochemical studies to investigate their electronic spectra and hypersensitivity phenomena (Roy & Nag, 1978).
Anticancer Assessments : Mansour et al. (2021) synthesized new 2-amino-3-cyanopyridine derivatives, highlighting the potential anticancer applications of nitrile-containing compounds through various synthetic pathways (Mansour et al., 2021).
Synthesis of Pyrrolo and Furo-pyridine Derivatives : Zaleska (1987) reported the synthesis of pyrrolo[3,4-c]pyridine and furo[3,4-c]pyridine derivatives from thiazolidine-4-on derivatives under morpholine treatment, showcasing the role of morpholine in facilitating ring transformations (Zaleska, 1987).
Biological Activity and Applications
Anticonvulsive Activity : Zhmurenko et al. (2018) synthesized benzoylpyridine oxime derivatives, including morpholine substitutions, demonstrating potential anticonvulsive activity. This suggests the therapeutic relevance of compounds with similar structural features (Zhmurenko et al., 2018).
Antibacterial Activity : El-ezbawy and Alshaikh (1990) explored the synthesis and antibacterial activity of new pyridyl diarylsulfide and diarylsulfones, indicating the potential antimicrobial applications of related compounds (El-ezbawy & Alshaikh, 1990).
DNA Binding and Antitumor Agents : Research by Dash et al. (2015) on oxidovanadium(V) complexes with heterocyclic aroylhydrazones, including pyridine residues, discussed their DNA binding, photocleavage, and cytotoxic activities, showing potential for cancer treatment (Dash et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine scaffold have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, influencing the activity of different enzymes and proteins .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, including antimicrobial and anticancer effects .
Properties
IUPAC Name |
2-[1-(4-morpholin-4-ylsulfonylbenzoyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c22-14-16-5-7-23-20(13-16)30-18-6-8-24(15-18)21(26)17-1-3-19(4-2-17)31(27,28)25-9-11-29-12-10-25/h1-5,7,13,18H,6,8-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQURWBNTLAZQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C#N)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

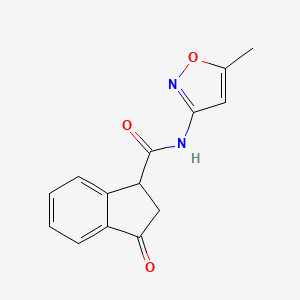
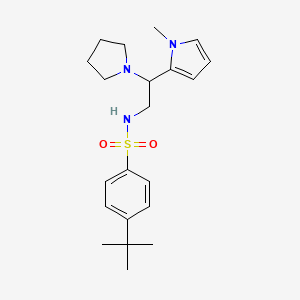
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)
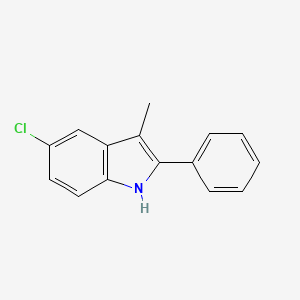

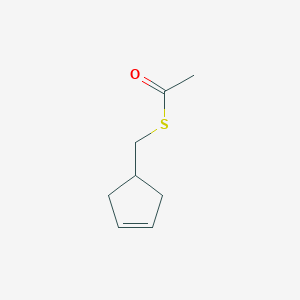
![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)

![4-{[(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetyl]amino}benzamide](/img/structure/B2751599.png)
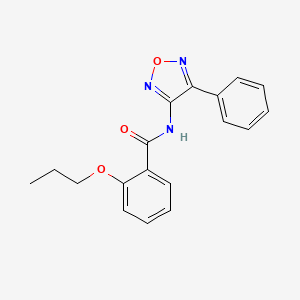
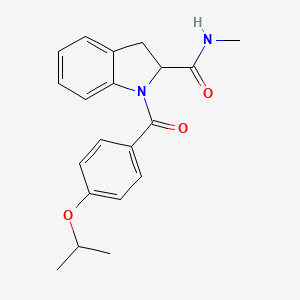
![2-{(E)-[(3-isopropylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2751607.png)
